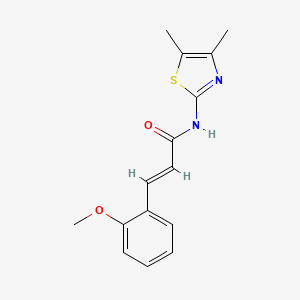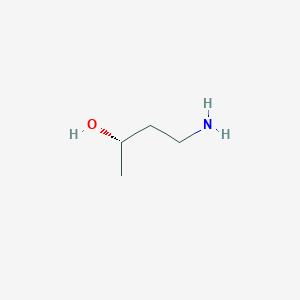
(2S)-4-aminobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Aminobutan-2-ol is an organic compound with the molecular formula C4H11NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a four-carbon chain. The (2S) designation indicates the specific stereochemistry of the molecule, where the amino group is on the second carbon in the S-configuration.
Aplicaciones Científicas De Investigación
(2S)-4-Aminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2S)-4-Aminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-aminobutan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the corresponding alcohol.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-aminobutan-2-one. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 4-aminobutan-1-ol using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride, forming 4-chlorobutan-2-amine.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 4-Aminobutan-2-one
Reduction: 4-Aminobutan-1-ol
Substitution: 4-Chlorobutan-2-amine
Mecanismo De Acción
The mechanism of action of (2S)-4-aminobutan-2-ol depends on its specific application. In biochemical contexts, it can act as a substrate for enzymes, participating in various metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
(2R)-4-Aminobutan-2-ol: The enantiomer of (2S)-4-aminobutan-2-ol, differing only in the stereochemistry at the second carbon.
4-Aminobutan-1-ol: A structural isomer with the amino group on the first carbon.
4-Chlorobutan-2-amine: A derivative where the hydroxyl group is replaced by a chlorine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chirality makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry plays a critical role.
Propiedades
IUPAC Name |
(2S)-4-aminobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUFNXWXFZVSI-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255240-50-6 |
Source


|
| Record name | (2S)-4-aminobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)
![4-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2405473.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)
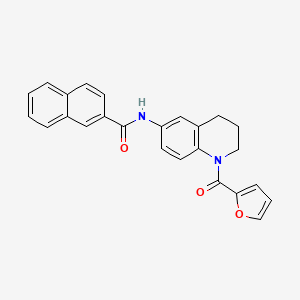
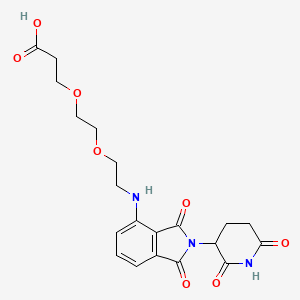
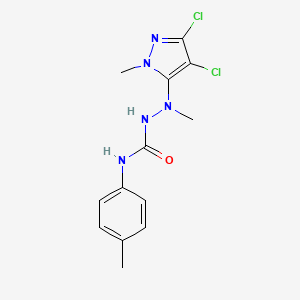
![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)
![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)
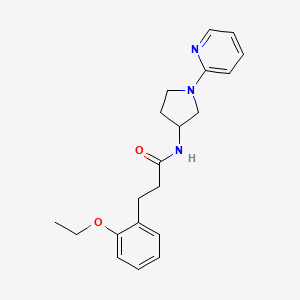
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)
